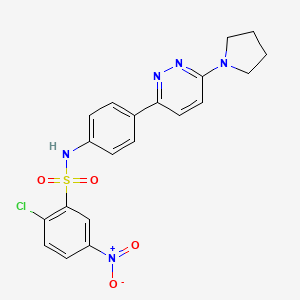

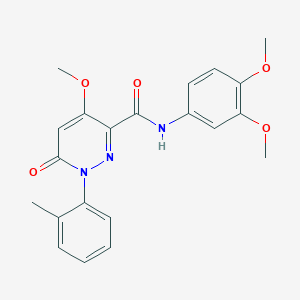

2-chloro-5-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Medicinal Chemistry: Drug Design and Discovery

The pyrrolidine ring, a core component of this compound, is a versatile scaffold in drug discovery. It’s widely used to obtain biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . The presence of the pyrrolidine ring can lead to novel drug candidates with target selectivity and diverse biological profiles.

Pharmacokinetics: ADME/Tox Studies

The structural features of this compound, such as the sulfonamide group and the nitro group, can significantly influence its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. These characteristics are crucial for the development of new pharmaceuticals with optimal drug-like properties .

Biochemistry: Enzyme Inhibition

Compounds containing the pyrrolidine ring have been shown to exhibit enzyme inhibitory activity. This can be particularly useful in the study of diseases where enzyme regulation plays a critical role. The compound’s ability to bind to specific enzymes can be harnessed to modulate biological pathways .

Structural Biology: Protein-Ligand Interactions

The compound’s molecular structure allows it to interact with proteins in a highly specific manner. This specificity can be utilized in structural biology to study protein-ligand interactions, which are fundamental to understanding cellular processes and developing targeted therapies .

Organic Chemistry: Synthesis of Heterocyclic Compounds

The chloro and nitro groups present in the compound make it a valuable intermediate in the synthesis of various heterocyclic compounds. These groups can undergo different chemical reactions, providing a pathway to synthesize new molecules with potential biological activity .

Chemical Biology: Probing Cellular Mechanisms

Due to its structural complexity, this compound can be used as a chemical probe to dissect cellular mechanisms. It can help in identifying the role of different cellular components and understanding the intricate web of cellular signaling .

Neuropharmacology: Central Nervous System Studies

The pyrrolidine moiety is often associated with compounds that have central nervous system (CNS) activity. Research into this compound’s effects on the CNS could lead to insights into the treatment of neurological disorders .

Toxicology: Safety and Risk Assessment

The nitro group in particular is a functional group of interest in toxicological studies. This compound can be used to assess the safety and risks associated with the use of nitro-containing drugs, which is vital for regulatory approval .

properties

IUPAC Name |

2-chloro-5-nitro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5O4S/c21-17-8-7-16(26(27)28)13-19(17)31(29,30)24-15-5-3-14(4-6-15)18-9-10-20(23-22-18)25-11-1-2-12-25/h3-10,13,24H,1-2,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKRTHSHHUBVMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-5-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide](/img/structure/B2604556.png)

![2-amino-4-(2,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2604559.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B2604562.png)

![Pyridin-3-yl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2604563.png)

![(3R)-3-[(2-Methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2604569.png)